molecular formula C6H10I2O2 B134059 2,5-Bis(iodomethyl)-1,4-dioxane CAS No. 101084-46-2

2,5-Bis(iodomethyl)-1,4-dioxane

Cat. No.: B134059
CAS No.: 101084-46-2
M. Wt: 367.95 g/mol
InChI Key: UJGCDSJISZRBPO-UHFFFAOYSA-N
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Description

2,5-Bis(iodomethyl)-1,4-dioxane is an organic compound characterized by the presence of two iodomethyl groups attached to a 1,4-dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(iodomethyl)-1,4-dioxane typically involves the iodination of 2,5-bis(hydroxymethyl)-1,4-dioxane. This can be achieved using iodine and a suitable oxidizing agent such as phosphorus trichloride or triphenylphosphine in an inert solvent like dichloromethane. The reaction is usually carried out at room temperature to avoid decomposition of the product.

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the laboratory-scale synthesis for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis(iodomethyl)-1,4-dioxane can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to 2,5-bis(methyl)-1,4-dioxane using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the iodomethyl groups can lead to the formation of 2,5-bis(formyl)-1,4-dioxane.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., sodium azide, potassium thiolate) in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution: 2,5-bis(azidomethyl)-1,4-dioxane, 2,5-bis(thiomethyl)-1,4-dioxane.

    Reduction: 2,5-bis(methyl)-1,4-dioxane.

    Oxidation: 2,5-bis(formyl)-1,4-dioxane.

Scientific Research Applications

2,5-Bis(iodomethyl)-1,4-dioxane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Utilized in the preparation of polymers and advanced materials.

    Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2,5-Bis(iodomethyl)-1,4-dioxane largely depends on its reactivity with other molecules. The iodomethyl groups can act as electrophiles, facilitating nucleophilic substitution reactions. This reactivity can be harnessed in the synthesis of various derivatives, which may interact with specific molecular targets in biological systems.

Comparison with Similar Compounds

    2,5-Bis(bromomethyl)-1,4-dioxane: Similar structure but with bromine atoms instead of iodine.

    2,5-Bis(chloromethyl)-1,4-dioxane: Contains chlorine atoms instead of iodine.

    2,5-Bis(hydroxymethyl)-1,4-dioxane: Precursor to the iodomethyl derivative.

Uniqueness: 2,5-Bis(iodomethyl)-1,4-dioxane is unique due to the presence of iodine atoms, which are larger and more polarizable than bromine or chlorine

Properties

IUPAC Name

2,5-bis(iodomethyl)-1,4-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10I2O2/c7-1-5-3-10-6(2-8)4-9-5/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGCDSJISZRBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC(O1)CI)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10I2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10971499
Record name 2,5-Bis(iodomethyl)-1,4-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10971499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56127-59-4
Record name NSC114511
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114511
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Bis(iodomethyl)-1,4-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10971499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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